molecular formula C20H15BrN4O2 B3723249 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide

4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide

Cat. No. B3723249
M. Wt: 423.3 g/mol
InChI Key: HDPZPSUQVJOFBZ-GDZCAZHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide, also known as BHBD, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. BHBD is a hydrazone derivative that possesses an azo group and a hydroxybenzylidene moiety. It has been synthesized by several methods and has been studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membranes. It has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential as a lead compound for drug discovery. However, it also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its properties in material science and analytical chemistry. Further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide and its potential applications in various fields.

Scientific Research Applications

4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide has been extensively studied for its potential applications in various fields, including drug discovery, material science, and analytical chemistry. In drug discovery, 4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been found to exhibit significant cytotoxicity against various cancer cell lines and has been proposed as a lead compound for the development of new anticancer agents.

properties

IUPAC Name

4-bromo-N-[(Z)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-16-8-6-14(7-9-16)20(27)25-22-13-15-12-18(10-11-19(15)26)24-23-17-4-2-1-3-5-17/h1-13,26H,(H,25,27)/b22-13-,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPZPSUQVJOFBZ-GDZCAZHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N\NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide
Reactant of Route 4
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide
Reactant of Route 5
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.